molecular formula C17H12O8 B12722657 Aflatoxin GM1 CAS No. 23532-00-5

Aflatoxin GM1

Cat. No.: B12722657
CAS No.: 23532-00-5
M. Wt: 344.3 g/mol
InChI Key: QSHBSBLCKIPCKO-UHFFFAOYSA-N
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Description

Aflatoxin GM1 is a mycotoxin produced by certain species of Aspergillus fungi, particularly Aspergillus flavus and Aspergillus parasiticus. These fungi are commonly found in soil and decaying vegetation, and they can contaminate various food products, including grains, nuts, and spices. Aflatoxins are known for their potent carcinogenic properties, and they pose significant health risks to both humans and animals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aflatoxin GM1 involves complex biosynthetic pathways within the Aspergillus fungi. These pathways include the polyketide biosynthetic pathway, which leads to the formation of the difuranocoumarin structure characteristic of aflatoxins. The process involves multiple enzymatic steps, including the formation of a polyketide chain, cyclization, and various oxidation and reduction reactions.

Industrial Production Methods: Industrial production of this compound is not typically pursued due to its toxic nature. for research purposes, this compound can be isolated from cultures of Aspergillus fungi grown under controlled conditions. The fungi are cultured on suitable media, and the aflatoxin is extracted using solvent extraction methods, followed by purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Aflatoxin GM1 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites, including aflatoxin M1.

    Reduction: Reduction reactions can convert this compound to less toxic forms.

    Substitution: Substitution reactions can occur at specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Aflatoxin M1 is a major product formed from the oxidation of this compound.

    Reduction: Reduced forms of this compound are typically less toxic.

    Substitution: Substituted derivatives of this compound can have altered biological activities.

Scientific Research Applications

Aflatoxin GM1 has several scientific research applications, including:

    Chemistry: Studying the chemical properties and reactivity of aflatoxins.

    Biology: Investigating the biosynthetic pathways and genetic regulation of aflatoxin production in Aspergillus fungi.

    Medicine: Researching the toxicological effects of this compound on human and animal health, including its carcinogenic and hepatotoxic properties.

    Industry: Developing methods for detecting and mitigating aflatoxin contamination in food products.

Mechanism of Action

Aflatoxin GM1 exerts its toxic effects primarily through the formation of reactive oxygen species (ROS) and the activation of cytochrome P450 enzymes. These processes lead to oxidative stress, lipid peroxidation, and DNA damage. The compound can form adducts with DNA, leading to mutations and carcinogenesis. Additionally, this compound can bind to proteins and interfere with normal cellular functions, leading to apoptosis and necrosis.

Comparison with Similar Compounds

  • Aflatoxin B1
  • Aflatoxin B2
  • Aflatoxin G1
  • Aflatoxin G2
  • Aflatoxin M1
  • Aflatoxin M2

Aflatoxin GM1’s unique structural features and biosynthetic pathway distinguish it from other aflatoxins, making it a compound of significant interest in scientific research.

Properties

CAS No.

23532-00-5

Molecular Formula

C17H12O8

Molecular Weight

344.3 g/mol

IUPAC Name

3-hydroxy-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione

InChI

InChI=1S/C17H12O8/c1-21-8-6-9-12(17(20)3-5-23-16(17)24-9)13-10(8)7-2-4-22-14(18)11(7)15(19)25-13/h3,5-6,16,20H,2,4H2,1H3

InChI Key

QSHBSBLCKIPCKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O

melting_point

276 °C

physical_description

Solid

Origin of Product

United States

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